[(Propane-1-sulfinyl)methyl]benzene
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Overview
Description
[(Propane-1-sulfinyl)methyl]benzene is an organic compound that features a benzene ring substituted with a propane-1-sulfinyl group. This compound is part of the broader class of sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon atoms. Sulfoxides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Propane-1-sulfinyl)methyl]benzene typically involves the reaction of benzyl chloride with propane-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom in benzyl chloride is replaced by the propane-1-sulfinyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
[(Propane-1-sulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
[(Propane-1-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfoxide-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Propane-1-sulfinyl)methyl]benzene involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl sulfoxide: Similar structure but lacks the propane group.
Phenyl sulfoxide: Similar structure but with a phenyl group instead of a benzyl group.
Methyl phenyl sulfoxide: Contains a methyl group instead of a propane group.
Uniqueness
[(Propane-1-sulfinyl)methyl]benzene is unique due to the presence of both a benzene ring and a propane-1-sulfinyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler sulfoxides .
Properties
CAS No. |
32785-53-8 |
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Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
propylsulfinylmethylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-8-12(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
GUWDPSJZAWDIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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